molecular formula C16H25N3O3 B2406583 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 478259-65-3

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2406583
CAS No.: 478259-65-3
M. Wt: 307.394
InChI Key: XHEAKEWLKMPJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a butyryl group at the 4-position and a 3-morpholinopropyl chain on the carboxamide nitrogen. The morpholinopropyl group enhances solubility and hydrogen-bonding capacity, while the butyryl moiety contributes to lipophilicity, balancing pharmacokinetic properties.

Properties

IUPAC Name

4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEAKEWLKMPJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a compound with the molecular formula C16H25N3O3 and a molar mass of 307.39 g/mol, has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC16H25N3O3
Molar Mass307.39 g/mol
CAS Number478259-65-3
Purity>90%

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

  • Antifungal Activity :
    • A study demonstrated that derivatives of pyrrole compounds, similar to this compound, displayed significant antifungal activity against Candida albicans and Candida parapsilosis. The minimum inhibitory concentration (MIC) values for these compounds were comparable to established antifungal agents like ketoconazole .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including NIH/3T3 cells. Compounds similar to this compound showed IC50 values indicating moderate cytotoxicity, suggesting a potential therapeutic window for further development .

The mechanisms underlying the biological activities of this compound are still under investigation. However, some insights can be drawn from related compounds:

  • Inhibition of Ergosterol Synthesis :
    • Similar pyrrole derivatives have been shown to inhibit ergosterol synthesis in fungal cells by targeting the CYP51 enzyme, which is crucial for fungal membrane integrity. This action mirrors that of azole antifungals, providing a plausible mechanism for the antifungal activity observed in studies .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of pyrrole derivatives:

  • Study on Pyrrole Derivatives :
    • A comprehensive investigation into various pyrrole derivatives revealed that modifications at specific positions significantly influenced their biological activity. For instance, compounds with electronegative substituents exhibited enhanced antifungal properties due to increased lipophilicity and better interaction with target enzymes .
  • Synthesis and Characterization :
    • The design and synthesis of novel pyrrole derivatives have been reported, showcasing their potential in drug discovery. The structural diversity among these compounds allows for tailored pharmacological profiles, enhancing their therapeutic applicability in treating fungal infections and possibly other diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrrole-2-carboxamide derivatives with structural variations that significantly influence their physicochemical and biological behaviors. Below is a detailed comparison with key analogs:

Structural Analogues and Substituent Effects

Compound Name Substituent at 4-Position N-Substituent Molecular Weight (g/mol) Key Properties/Inferences
4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide Butyryl (C₄H₇O) 3-Morpholinopropyl Not explicitly stated Balanced lipophilicity; enhanced solubility from morpholine
4-Cyclohexylcarbonyl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide Cyclohexylcarbonyl 3-Morpholinopropyl 347.5 Increased steric bulk; higher lipophilicity
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide Butyryl 2-Furylmethyl 260.293 Reduced polarity; furan may limit H-bonding
4-[4-(tert-Butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide 4-(tert-Butyl)benzoyl 3-Morpholinopropyl Not stated Aromaticity introduces π-π interactions; tert-butyl adds steric hindrance
4-(3-Methylbutanoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide 3-Methylbutanoyl 3-Morpholinopropyl 321.41 Branched chain may alter metabolic stability
4-Butyryl-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide Butyryl 3-(Imidazol-1-yl)propyl Not stated Imidazole enhances H-bonding and basicity

Key Observations

Morpholinopropyl vs. Other N-Substituents: The 3-morpholinopropyl group (present in the target compound and others ) provides a balance of hydrophilicity and flexibility, improving aqueous solubility compared to furylmethyl or imidazolylpropyl substituents.

4-Position Substituents: Butyryl (C₄H₇O): Offers moderate lipophilicity, favoring membrane permeability. 4-(tert-Butyl)benzoyl: Introduces aromaticity for π-π stacking and a bulky tert-butyl group, which may improve target selectivity but reduce solubility .

Synthetic Accessibility :

  • Yields for related compounds (e.g., 36% for MGB32 in ) suggest moderate synthetic feasibility, though substituent complexity (e.g., cyclohexylcarbonyl ) may require optimized protocols.

Spectroscopic Insights: NMR comparisons (e.g., in ) indicate that minor substituent changes (e.g., branching or aromaticity) alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44), reflecting localized electronic environment changes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.